1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide
CAS No.: 102249-87-6
Cat. No.: VC15946506
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102249-87-6 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 1-cyano-N,N-dimethyl-1H-isoquinoline-2-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O/c1-15(2)13(17)16-8-7-10-5-3-4-6-11(10)12(16)9-14/h3-8,12H,1-2H3 |
| Standard InChI Key | DIHBQISMUSBLTK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)N1C=CC2=CC=CC=C2C1C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Designation and Molecular Formula
The systematic name 1-cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide defines its core structure:
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Isoquinoline backbone: A bicyclic aromatic system fused at C1–C2 positions.
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Substituents:
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Cyanide group (-C≡N) at position 1.
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N,N-dimethylcarboxamide (-CON(CH₃)₂) at position 2.
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The molecular formula is C₁₃H₁₂N₃O, with a calculated molecular weight of 226.26 g/mol.
Structural Characterization
Key spectral data for analogous compounds provide insights:
The cyano group’s electron-withdrawing nature likely reduces the basicity of the isoquinoline nitrogen compared to unsubstituted analogs.
Synthetic Methodologies
Bischler-Napieralski Reaction Adaptations
Patent US5874443A outlines a generalized route for isoquinoline carboxamides:
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Deprotection: Use trifluoroacetic acid (10–50% v/v in CH₂Cl₂) to remove Boc/Fmoc groups.
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Condensation: React free amines with aldehydes (e.g., benzaldehyde) in DMF at 25–75°C for 1–24 hrs.
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Cyclization: Treat intermediates with homophthalic anhydride in chloroform/DMF (16 hrs, 20–30°C).
For the target compound, substituting the aldehyde with a cyano-containing precursor would introduce the -C≡N moiety.
Vilsmeier-Haack Cyanation
Isoquinoline-1-carbonitrile derivatives are synthesized via Vilsmeier reactions using POCl₃/DMF. Adapting this method:
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Formylation: Treat isoquinoline-2-carboxamide with DMF/POCl₃ to generate an iminium intermediate.
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Cyanation: Introduce KCN or NaCN to replace the formyl group with -C≡N.
Yield optimization requires strict control of temperature (<0°C during POCl₃ addition).
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 2.1), soluble in DMSO, DMF, and CH₂Cl₂ .
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Stability: Susceptible to hydrolysis under basic conditions due to the carboxamide and cyano groups.
Crystallographic Data
While no crystal structure exists for this compound, related isoquinoline carboxamides exhibit:
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Planar conformation in the heterocyclic core.
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Hydrogen bonding between amide carbonyls and adjacent NH groups.
Biological Activity and Applications
Antitumor Mechanisms
Pyrazoloisoquinoline analogs inhibit MAPK/NF-κB pathways in BV2 microglial cells (IC₅₀ = 12 µM). Structural similarities suggest potential:
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IL-6 suppression: Downregulation by 68% at 10 µM.
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Cytotoxicity: CC₅₀ > 50 µM in HepG2 cells.
Research Challenges and Future Directions
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Synthetic Scalability: Current methods require multi-step protocols with moderate yields (35–45%) .
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Metabolic Stability: Cyano groups may undergo hepatic conversion to amides via cytochrome P450.
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Target Identification: Computational docking studies (e.g., AutoDock Vina) could predict protein binding sites.
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